
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a phenyl group at position 4, a trichloromethyl group at position 2, and an aldehyde group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the phenyl, trichloromethyl, and aldehyde groups. One common method involves the use of o-aminopyrimidine aldehydes and ketones as precursors . These precursors undergo hetero-annulation reactions to form the desired pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trichloromethyl group.
Major Products:
Oxidation: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carboxylic acid.
Reduction: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit key enzymes or proteins involved in inflammatory and cancer pathways . These interactions often involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Pyrimidine-5-carbonitrile derivatives
Comparison: 4-Phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and potential biological activity compared to other pyrimidine derivatives
Properties
CAS No. |
143034-51-9 |
|---|---|
Molecular Formula |
C12H7Cl3N2O |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
4-phenyl-2-(trichloromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H7Cl3N2O/c13-12(14,15)11-16-6-9(7-18)10(17-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
COWNHLGLYFNDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
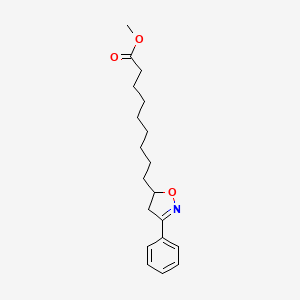
![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)
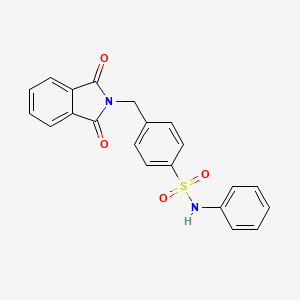
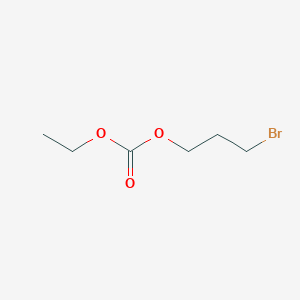
![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
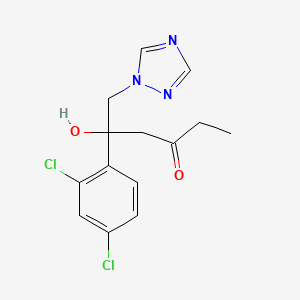
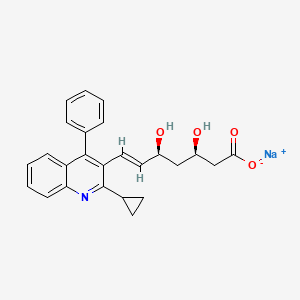
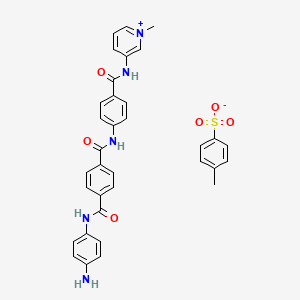
![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)
![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)
